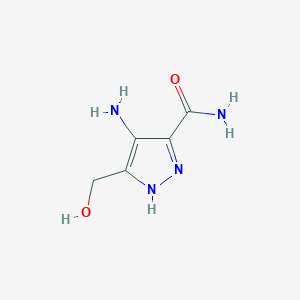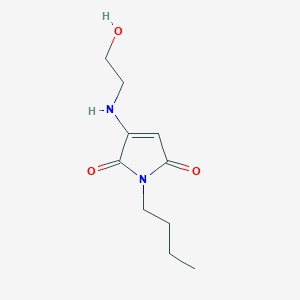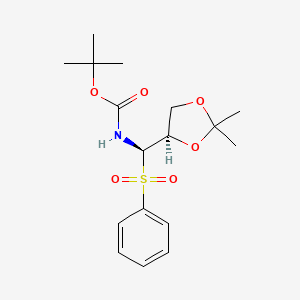
tert-Butyl ((R)-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is a complex organic compound with the molecular formula C18H27NO6S. This compound is notable for its unique structure, which includes a tert-butyl carbamate group, a dioxolane ring, and a phenylsulfonyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylsulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its unique structure allows it to interact with specific enzymes, making it useful in biochemical assays .
Medicine
In medicinal chemistry, tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- Phenylsulfonyl derivatives
- Dioxolane-containing compounds
Uniqueness
tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is unique due to its combination of functional groups. The presence of both a tert-butyl carbamate and a phenylsulfonyl group provides distinct reactivity and stability, making it valuable in various applications .
Propriétés
Formule moléculaire |
C17H25NO6S |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
tert-butyl N-[(R)-benzenesulfonyl-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C17H25NO6S/c1-16(2,3)24-15(19)18-14(13-11-22-17(4,5)23-13)25(20,21)12-9-7-6-8-10-12/h6-10,13-14H,11H2,1-5H3,(H,18,19)/t13-,14-/m1/s1 |
Clé InChI |
QSILDVXJGLJDHD-ZIAGYGMSSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)[C@H](NC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1(OCC(O1)C(NC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


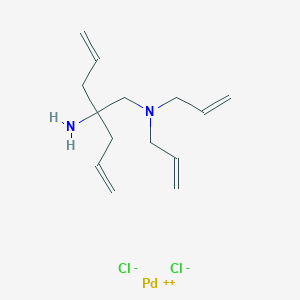

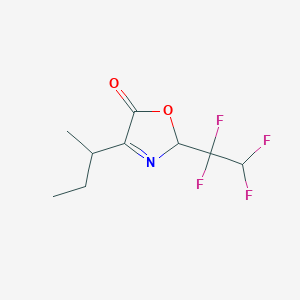
![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)


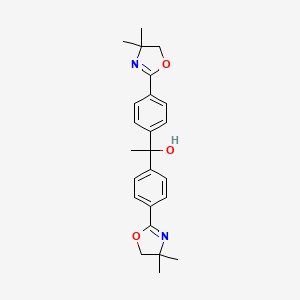

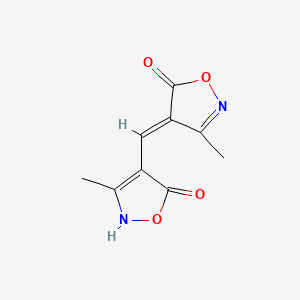

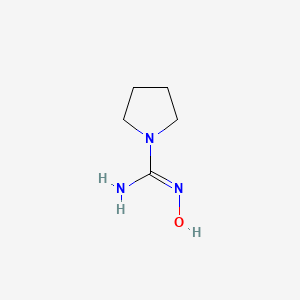
![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
